molecular formula C10H16N5O13P3 B1228953 Xylosyl-ATP CAS No. 653-60-1

Xylosyl-ATP

Cat. No.: B1228953
CAS No.: 653-60-1
M. Wt: 507.18 g/mol
InChI Key: ZKHQWZAMYRWXGA-GAWUUDPSSA-N
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Description

9-beta-Xylofuranosyladenine 5’-triphosphate: is a purine nucleoside analog where adenine is attached to a xylofuranose sugar via a β-N9-glycosidic bond. This compound is known for its significant biochemical and pharmacological properties, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Xylofuranosyladenine 5’-triphosphate typically involves the glycosylation of adenine with a xylofuranose derivative, followed by phosphorylation. The reaction conditions often require the use of protective groups to ensure selective reactions at desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation and phosphorylation processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce various nucleoside analogs .

Mechanism of Action

The mechanism of action of 9-beta-Xylofuranosyladenine 5’-triphosphate involves its incorporation into nucleic acids, where it inhibits the activity of DNA-dependent RNA polymerases. This inhibition disrupts the transcription process, leading to cytotoxic effects. The molecular targets include RNA polymerase I and II, and the pathways involved are primarily related to transcription regulation .

Properties

CAS No.

653-60-1

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7-,10-/m1/s1

InChI Key

ZKHQWZAMYRWXGA-GAWUUDPSSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Key on ui other cas no.

653-60-1

Synonyms

9-beta-xylofuranosyladenine 5'-triphosphate
xylo-ATP
xylosyl-ATP

Origin of Product

United States

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